molecular formula C4H5BrN2S B1322933 (5-Bromo-1,3-thiazol-2-YL)methanamine CAS No. 716315-35-4

(5-Bromo-1,3-thiazol-2-YL)methanamine

Cat. No.: B1322933
CAS No.: 716315-35-4
M. Wt: 193.07 g/mol
InChI Key: SGAFLPBSMPKKCX-UHFFFAOYSA-N
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Description

(5-Bromo-1,3-thiazol-2-YL)methanamine is a chemical compound with the molecular formula C4H5BrN2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1,3-thiazol-2-YL)methanamine typically involves the bromination of thiazole derivatives followed by amination. One common method includes the reaction of 2-aminothiazole with bromine to form 5-bromo-2-aminothiazole, which is then subjected to reductive amination to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1,3-thiazol-2-YL)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while oxidation and reduction reactions can modify the functional groups on the thiazole ring .

Scientific Research Applications

(5-Bromo-1,3-thiazol-2-YL)methanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-1,3-thiazol-5-YL)methanamine: Similar structure but different position of the bromine atom.

    (5-Methyl-1,3-thiazol-2-YL)methanamine: Methyl group instead of bromine.

    (5-Chloro-1,3-thiazol-2-YL)methanamine: Chlorine atom instead of bromine

Uniqueness

(5-Bromo-1,3-thiazol-2-YL)methanamine is unique due to the presence of the bromine atom at the 5-position of the thiazole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(5-bromo-1,3-thiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S/c5-3-2-7-4(1-6)8-3/h2H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAFLPBSMPKKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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